molecular formula C7H7NO2 B129896 Methyl nicotinate CAS No. 93-60-7

Methyl nicotinate

Cat. No. B129896
CAS RN: 93-60-7
M. Wt: 137.14 g/mol
InChI Key: YNBADRVTZLEFNH-UHFFFAOYSA-N
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Description

Methyl nicotinate, also known as methyl-3-pyridinecarboxylate, is a methyl ester of nicotinic acid, which is a form of vitamin B3 or niacin. It is synthesized through the esterification of nicotinic acid, typically by refluxing with methanol in the presence of concentrated sulfuric acid. The compound has been studied for its antinociceptive activity, showing potential as a pain reliever in both peripheral and central mechanisms .

Synthesis Analysis

The synthesis of methyl nicotinate involves the esterification of nicotinic acid. This process is carried out by refluxing nicotinic acid with methanol and a catalytic amount of concentrated sulfuric acid. The reaction mixture is then neutralized and the esterification product is extracted into an organic solvent such as chloroform. The purity of the product is confirmed by thin-layer chromatography, and its structure is verified by NMR and mass spectroscopy . Other synthetic approaches include the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate to produce deuterium-labeled nicotinic acid , and the trifluoromethylation of an aryl iodide to synthesize methyl 6-chloro-5-(trifluoromethyl)nicotinate .

Molecular Structure Analysis

The molecular structure of methyl nicotinate derivatives has been determined using various analytical techniques. For instance, the structure of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate was elucidated using X-ray diffraction (XRD), GC–MS analysis, elemental analysis, and NMR spectroscopy . Additionally, the structure of a complex containing methyl nicotinate, -bis(methylnicotinate)aquatrichlorochromium(III), was determined by single-crystal X-ray diffraction, revealing the trans coordination of the methyl nicotinate ligands through nitrogen atoms to chromium .

Chemical Reactions Analysis

Methyl nicotinate is involved in various chemical reactions, including its role as a ligand in coordination chemistry. In the complex -bis(methylnicotinate)aquatrichlorochromium(III), methyl nicotinate coordinates with chromium through nitrogen atoms. The study of such complexes can provide insights into the potential biological roles of nicotinic acid derivatives . Additionally, methyl nicotinate is a precursor in the biosynthesis of N1-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinic acid and nicotinamide, catalyzed by a soluble enzyme system present in the liver .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl nicotinate include its appearance as a white powder with a melting point of 40-42°C. The compound's purity and identity are confirmed through chromatographic and spectroscopic methods . The chemical behavior of methyl nicotinate is also characterized by its reactivity in esterification and complexation reactions, as well as its role in metabolic pathways . The compound's antinociceptive properties suggest that it interacts with biological systems, potentially influencing pain perception mechanisms .

Scientific Research Applications

Enhancing Peripheral Blood Collection

  • Methyl nicotinate solution applied topically can improve peripheral blood collection, particularly for patients with phobias or difficulties providing venous blood samples (Zhu et al., 2022).

Antinociceptive Activity

  • It exhibits antinociceptive (pain-relieving) activity, both peripherally and centrally, in animal models (Erharuyi et al., 2015).

Skin Blood Flow and Microcirculation

  • Methyl nicotinate induces local cutaneous erythema and can be used to assess microcirculation and skin viability. It also helps understand the mechanisms of vasodilatory effects on the skin (Elawa et al., 2019).
  • The drug exhibits a rapid increase in skin blood flow upon application, suggesting potential applications in studying dermal drug transport and efficacy (Guy & Maibach, 2004).

Metabolic and Epigenetic Changes

  • Excessive intake of nicotinamide, a related compound, can lead to metabolic and epigenetic changes, indicating a need for careful consideration of its use and dosage (Li et al., 2013).

Biomarker for Tuberculosis

  • Methyl nicotinate, a metabolite of Mycobacterium tuberculosis, serves as a biomarker for tuberculosis. Detection methods using novel biosensor electrodes have been developed, providing an early detection method for tuberculosis (Bairagi et al., 2019).

Psychiatric Research

  • The niacin skin flush test, involving methyl nicotinate, has been used to demonstrate impaired signal transduction in schizophrenia (Puri et al., 2001).

Plant Biochemistry

  • N-Methylation of nicotinate is a conserved detoxification pathway in land plants, contributing to our understanding of plant biochemistry and metabolism (Li et al., 2017).

Safety And Hazards

Methyl nicotinate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Future Directions

There is significant interest in the use of synthetic nicotine analogs, such as 6-methyl nicotine, in various applications . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

properties

IUPAC Name

methyl pyridine-3-carboxylate
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InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
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InChI Key

YNBADRVTZLEFNH-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CN=CC=C1
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID7044471
Record name Methyl nicotinate
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma
Record name Methyl nicotinate
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Boiling Point

209.00 °C. @ 760.00 mm Hg
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Solubility

Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol)
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Vapor Pressure

0.27 [mmHg]
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Mechanism of Action

While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation.
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Product Name

Methyl nicotinate

CAS RN

93-60-7
Record name Methyl nicotinate
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Record name 3-Pyridinecarboxylic acid, methyl ester
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Melting Point

38-43, 38 °C
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Synthesis routes and methods

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 60 h, a mixture of methyl nicotinate (78 g), water (149 g) and acetic acid (523 g) was metered using a precision pump to the reactor operating at 410° C. From the reaction mixture, 30.5 g of 3-acetylpyridine, 8.5 g of pyridine and 9.0 g of methyl nicotinate were obtained. This corresponded to a yield of 45% 3-acetylpyridine at a methyl nicotinate conversion of 88% (selectivity 50%). The selectivity of pyridine formation was 19%.
Quantity
8.5 g
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
149 g
Type
reactant
Reaction Step Two
Quantity
523 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,160
Citations
H Kiyono, R Tatsunami, T Kurai… - The Journal of …, 1998 - ACS Publications
The molecular structures of isomers, methyl nicotinate and methyl picolinate, have been … The principal structural parameters of the s-trans conformer of methyl nicotinate are as follows (…
Number of citations: 15 pubs.acs.org
O Erharuyi, I Igbe, A Falodun, R Enadeghe… - J. Pharm …, 2015 - researchgate.net
… Methyl nicotinate (methyl-3-pyridinecarboxylate) is a methyl … Methyl nicotinate was obtained as a white powder (mp 40-… Oral doses of methyl nicotinate (5 and 10 mg/kg) caused a …
Number of citations: 3 www.researchgate.net
A Caselli, T Hanane, B Jane, S Carter… - Journal of Diabetes and …, 2003 - Elsevier
… In the present study, we have tested the vasodilatory effect of methyl nicotinate (MN), an urticant that causes vasodilation through the production of prostaglandin D 2 (PGD 2 ) at the …
Number of citations: 32 www.sciencedirect.com
CJ Gean, E Tur, HI Maibach, RH Guy - Archives of dermatological research, 1989 - Springer
The response of human skin to topical methyl nicotinate (MN) has been monitored in black, oriental, and caucasian subjects. The study aimed to address the question: “Do racial …
Number of citations: 68 link.springer.com
RB Fountain, BS Baker, JW Hadgraft… - British Journal of …, 1969 - Wiley Online Library
… Methyl nicotinate was absorbed more quickly from the upper … DISCUSSION produced by methyl nicotinate has been previously … of methyl nicotinate from tiie vehicles used in this study: …
Number of citations: 40 onlinelibrary.wiley.com
M Katzman, S Cornacchi… - …, 2003 - nature.com
… SP patients to a topical challenge of methyl nicotinate using a laser Doppler flow meter monitor … An ester of nicotinic acid is used in this experiment, namely methyl nicotinate, due to the …
Number of citations: 34 www.nature.com
H Kiyono, K Inoue, H Takeuchi, S Konaka - Journal of molecular structure, 1999 - Elsevier
The structures of methyl isonicotinate (MI), methyl nicotinate (MN) and methyl picolinate (MP), ie, 4-, 3-, and 2-pyridinecarboxylic acid methyl esters, were studied by 1 H−NMR at 296K …
Number of citations: 2 www.sciencedirect.com
RK Sivamani, B Stoeber, GC Wu, H Zhai… - Skin Research and …, 2005 - Wiley Online Library
… Methyl nicotinate is a vasodilator that has been used in many studies of percutaneous penetration (16-21). Methyl nicotinate-… before application of the methyl nicotinate. In this way, each …
Number of citations: 209 onlinelibrary.wiley.com
GB Kasting, MA Miller, L Xu, F Yu, J Jaworska - Journal of pharmaceutical …, 2022 - Elsevier
A quantitative understanding of the dose dependence of topical delivery is important to cosmetic and dermatological product development and to risk assessment for hazardous …
Number of citations: 9 www.sciencedirect.com
JC McElnay, HAE Benson, R Harland… - Pharmaceutical …, 1993 - Springer
… of methyl nicotinate at intervals of 15 sec, 1 min, and 2 min postmassage. Percutaneous absorption of methyl nicotinate was … Ultrasound treatment applied prior to methyl nicotinate led to …
Number of citations: 47 link.springer.com

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